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molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B186821
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420365B1

Procedure details

A solution of 7.8 g (40 mmol) of ethyl bromopyruvate and in 40 mL of ethanol is treated with 3.76 g (30.0 mmol) of 2-aminopyrazine and heated to reflux temperature for 16 hr. The reaction mixture is cooled to room temperature and treated with 10 g of potassium carbonate. The mixture is filtered through Celite and the solvent removed in vacuo to yield the crude material. The resulting residue is flash chromatographed with initially 1% methanol in dichloromethane to afford 3.5 g (46%) ethyl imidazolo[1,2-a]pyridine-2-carboxylate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[CH:16]=N[CH:14]=[CH:13][N:12]=1.[C:17](=O)([O-])[O-].[K+].[K+]>C(O)C>[N:10]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:2][N:12]2[CH:13]=[CH:14][CH:17]=[CH:16][C:11]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
3.76 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude material
CUSTOM
Type
CUSTOM
Details
chromatographed with initially 1% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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